

Methyl isoferulate CAS number and chemical identifiers

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In-Depth Technical Guide: Methyl Isoferulate

For Researchers, Scientists, and Drug Development Professionals

Core Section 1: Chemical Identity of Methyl Isoferulate

Methyl isoferulate, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. A precise understanding of its chemical identity is fundamental for any research and development endeavor.

Chemical Identifiers

A comprehensive list of chemical identifiers for **methyl isoferulate** is provided in Table 1. This information is crucial for accurate documentation, database searching, and regulatory submissions.



Identifier	Value
CAS Number	16980-82-8[1]
IUPAC Name	methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop- 2-enoate[1]
Synonyms	Isoferulic acid methyl ester, METHYL 3-(3-HYDROXY-4-METHOXYPHENYL)ACRYLATE[1]
Chemical Formula	C11H12O4[1]
Molecular Weight	208.21 g/mol [1]
SMILES	COC1=C(C=C(C=C1)/C=C/C(=O)OC)O[1]
InChI	InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ [1]
PubChem CID	6439893[1]

Core Section 2: Biological Activity and Mechanismof Action

Methyl isoferulate has been identified as a promising antiviral agent, specifically targeting the influenza A virus.

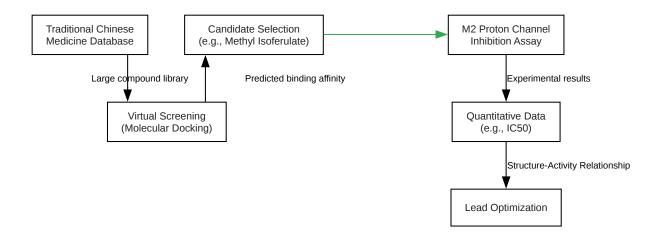
Anti-Influenza Activity

Research has highlighted **methyl isoferulate** as a potential inhibitor of the H1N1 swine flu virus. Its primary mechanism of action is the blockade of the influenza M2 proton channel. The M2 protein is a crucial component of the influenza virus, forming a proton-selective ion channel that is essential for viral replication. By inhibiting this channel, **methyl isoferulate** disrupts a critical stage of the viral life cycle.

Signaling Pathway and Experimental Workflow



The inhibitory action of **methyl isoferulate** on the influenza M2 proton channel is a direct interaction that prevents the influx of protons into the viral particle. This process is a key step in the uncoating of the virus and the release of its genetic material into the host cell. The experimental workflow to identify and characterize such inhibitors often involves computational screening followed by in vitro validation.

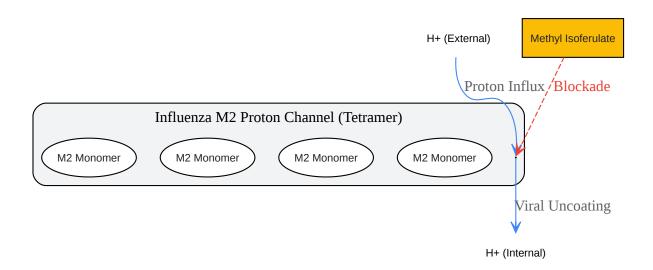


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Figure 1: Experimental workflow for identifying M2 proton channel inhibitors.

The mechanism of M2 proton channel inhibition by a ligand like **methyl isoferulate** can be visualized as a direct blockade of the channel pore, preventing proton translocation.





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Figure 2: Inhibition of the M2 proton channel by **methyl isoferulate**.

Core Section 3: Experimental Protocols

The identification of **methyl isoferulate** as a potential M2 inhibitor was based on computational methods, specifically molecular docking, as detailed in the work by Lin et al. (2011). While specific in vitro experimental data for **methyl isoferulate** is not publicly detailed, a general methodology for such an investigation would involve the following steps.

Molecular Docking Protocol

- Protein Preparation: The three-dimensional structure of the influenza A M2 proton channel (e.g., PDB ID: 2RLF) is obtained from the Protein Data Bank. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Ligand Preparation: The 3D structure of methyl isoferulate is generated and optimized for its conformational energy.
- Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding pose and affinity of **methyl isoferulate** to the M2 channel. The search space is



defined to encompass the known binding pocket of the M2 channel.

Analysis of Results: The docking results are analyzed to identify the most favorable binding
conformation and to calculate the estimated binding energy. The interactions between
methyl isoferulate and the amino acid residues of the M2 channel are examined.

In Vitro M2 Proton Channel Inhibition Assay (General Protocol)

A common method to experimentally validate M2 channel inhibitors is the yeast-based growth assay.

- Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to express the influenza
 M2 protein. The expression of a functional M2 channel is typically toxic to the yeast, leading to growth inhibition.
- Compound Preparation: **Methyl isoferulate** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
- Yeast Growth Assay:
 - The yeast cells expressing the M2 protein are cultured in a suitable medium.
 - The cells are then exposed to different concentrations of methyl isoferulate.
 - A control group of yeast cells not expressing the M2 protein is also included, as well as a
 positive control with a known M2 inhibitor (e.g., amantadine).
 - The growth of the yeast is monitored over time, typically by measuring the optical density at 600 nm (OD600).
- Data Analysis: The percentage of growth inhibition is calculated for each concentration of methyl isoferulate. The IC50 value, the concentration at which 50% of yeast growth is inhibited, is then determined by fitting the data to a dose-response curve.

Core Section 4: Quantitative Data



The primary quantitative data for the activity of **methyl isoferulate** as an M2 inhibitor comes from computational studies. Lin et al. (2011) reported the docking results of **methyl isoferulate** with the M2 proton channel.

Compound	Docking Score (kcal/mol)
Methyl Isoferulate	-6.6
Amantadine (Control)	-5.5

Data from Lin et al. (2011). A more negative docking score indicates a higher predicted binding affinity.

This computational data suggests that **methyl isoferulate** has a more favorable binding affinity for the M2 proton channel compared to the known inhibitor amantadine, making it a strong candidate for further experimental validation.

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References

- 1. Molecular-level simulation of Pandemic Influenza Glycoproteins PMC [pmc.ncbi.nlm.nih.gov]
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